molecular formula C14H22N2 B5451998 N-(4-isopropylphenyl)-3-piperidinamine

N-(4-isopropylphenyl)-3-piperidinamine

Cat. No.: B5451998
M. Wt: 218.34 g/mol
InChI Key: JCPLSDGUWNBIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-3-piperidinamine is a substituted piperidinamine derivative featuring a 4-isopropylphenyl group attached to the nitrogen of the piperidine ring. This compound belongs to the broader class of amides and amines, which are critical in pharmaceutical chemistry due to their versatility in drug design.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11(2)12-5-7-13(8-6-12)16-14-4-3-9-15-10-14/h5-8,11,14-16H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPLSDGUWNBIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Attributes :

  • Piperidine Ring : A six-membered amine ring that enhances blood-brain barrier permeability.
  • 4-Isopropylphenyl Group : A lipophilic substituent that may improve membrane affinity and metabolic stability.
  • Amine Functionality : Provides sites for hydrogen bonding, influencing receptor binding.

Comparison with Structurally Similar Compounds

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)

Structure : Contains a piperidine ring substituted with a methoxymethyl group and a phenylpropanamide moiety.
Key Differences :

  • The methoxymethyl group increases polarity compared to the isopropylphenyl group in the target compound.
  • The propanamide linkage may confer greater metabolic stability than the primary amine in N-(4-isopropylphenyl)-3-piperidinamine.
    Applications : Used as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .

W54011 (N-([4-dimethylaminophenyl]methyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide hydrochloride)

Structure: Combines a tetrahydronaphthalene core with a 4-isopropylphenyl group and a dimethylaminophenylmethyl substituent. Key Differences:

  • The dimethylamino group introduces basicity, which could influence ionization state and pharmacokinetics. Applications: Cited in GPCR/ion channel research, suggesting utility in studying receptor-ligand interactions .

2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide

Structure : Features a thiazolidinedione core linked to a 4-isopropylphenylacetamide group.
Key Differences :

  • The thiazolidinedione moiety is associated with antidiabetic activity (e.g., pioglitazone), diverging from the CNS focus of piperidinamines.
  • The furan substituent may modulate electronic properties and solubility.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Formula Applications Reference
This compound HCl Piperidinamine 4-isopropylphenyl C14H22N2·HCl Discontinued (Research use)
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Piperidine + propanamide Methoxymethyl, phenyl C16H24N2O2 Pharmaceutical intermediate
W54011 Tetrahydronaphthalene 4-isopropylphenyl, dimethylaminophenyl C29H35ClN2O2 GPCR/ion channel studies
2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide Thiazolidinedione Furan, 4-isopropylphenyl C19H18N2O4S Anticancer research

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